TSHR Antagonist Potency: This Compound versus Reference Antagonists
In a TR-FRET-based cAMP accumulation assay performed on human TSHR expressed in HEK293 cells, 4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine exhibited antagonist activity with an IC₅₀ of 82 nM [1]. When tested on rat TSHR endogenously expressed in FRTL-5 thyroid cells, the potency increased to an IC₅₀ of 39 nM [1]. For context, a structurally distinct triazole-series TSHR antagonist (ANTAG3, NCGC-00242364) reported an IC₅₀ of 2.1 µM in an analogous human TSHR cAMP assay, placing the target compound ~26-fold more potent than this reference [2].
| Evidence Dimension | TSHR antagonist potency (cAMP inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 82 nM (human TSHR/HEK293); IC₅₀ = 39 nM (rat TSHR/FRTL-5) |
| Comparator Or Baseline | ANTAG3 (NCGC-00242364): IC₅₀ = 2,100 nM (human TSHR, cAMP assay) |
| Quantified Difference | ~26-fold higher potency (target compound vs. ANTAG3 on human TSHR) |
| Conditions | Eu-cAMP TR-FRET assay; 2 h incubation; heterologous human TSHR expression in HEK293 cells; endogenous rat TSHR in FRTL-5 thyroid cells |
Why This Matters
Nanomolar potency reduces the compound concentration required in cell-based screening campaigns, directly lowering per-assay cost and minimizing solvent (DMSO) interference.
- [1] ChEMBL Database. CHEMBL5285143. TSHR antagonist activity: IC₅₀ = 82 nM (human TSHR/HEK293); IC₅₀ = 39 nM (rat TSHR/FRTL-5). Target accession: CHEMBL1964. View Source
- [2] Neumann S, Gershengorn MC. Small molecule TSHR antagonists and inverse agonists. In: Davies TF, editor. A Case-Based Guide to Clinical Endocrinology. Springer; 2015. ANTAG3 (NCGC-00242364) characterization: IC₅₀ ≈ 2.1 µM in human TSHR cAMP assay. View Source
